MK-571 sodium

Descripción general

Descripción

Sal de sodio de MK-571: es un antagonista competitivo potente y selectivo del receptor de leucotrieno D4. También es conocido por sus efectos inhibitorios sobre las proteínas asociadas a la resistencia a múltiples fármacos, específicamente ABCC1 y ABCC4 . Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad de modular las vías de los leucotrienos y su papel en la superación de la resistencia a múltiples fármacos.

Aplicaciones Científicas De Investigación

La sal de sodio de MK-571 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar las vías de los leucotrienos y las interacciones de los receptores.

Biología: Se emplea en la investigación sobre la señalización celular, la inflamación y las respuestas inmunitarias.

Medicina: Se investiga su potencial en el tratamiento de afecciones relacionadas con las vías mediadas por leucotrienos, como el asma y las reacciones alérgicas.

Mecanismo De Acción

La sal de sodio de MK-571 ejerce sus efectos antagonizando selectivamente el receptor de leucotrieno D4 (CysLT1). Bloquea la unión del leucotrieno D4 al receptor, inhibiendo así las vías de señalización aguas abajo involucradas en la inflamación y las respuestas inmunitarias. Además, la sal de sodio de MK-571 inhibe la actividad de las proteínas asociadas a la resistencia a múltiples fármacos ABCC1 y ABCC4, que están involucradas en la eflujo de varios fármacos y metabolitos de las células .

Análisis Bioquímico

Biochemical Properties

MK-571 sodium interacts with several biomolecules, primarily functioning as a leukotriene D4 (LTD4) receptor antagonist . It has Ki values of 0.22 and 2.1 nM in guinea pig and human lung membranes, respectively . This indicates that this compound has a high affinity for the LTD4 receptor, allowing it to effectively block the actions of LTD4.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used as an efflux inhibitor for monitoring multidrug resistance protein (MRP)-function . It has also been used to assess its effect on cell proliferation and 2D-migration in vitro in various cell lines of glioblastoma multiforme (GBM) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the LTD4 receptor. As a potent and selective LTD4 antagonist, this compound binds to the LTD4 receptor and prevents the actions of LTD4 . This can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to produce dose-dependent inhibition of antigen-induced dyspnea in conscious sensitized rats

Metabolic Pathways

This compound is involved in the leukotriene pathway due to its role as a LTD4 antagonist

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la sal de sodio de MK-571 implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye una porción de quinolina. Los pasos clave incluyen:

Formación del núcleo de quinolina: Esto se logra típicamente a través de una síntesis de Friedländer, donde un derivado de anilina reacciona con una cetona en presencia de un catalizador ácido.

Introducción del grupo vinilo: El núcleo de quinolina luego se funcionaliza con un grupo vinilo a través de una reacción de Heck, utilizando paladio como catalizador.

Unión del grupo fenilo: El intermedio de vinilo-quinolina se somete a una reacción de acoplamiento de Suzuki con un derivado de ácido fenilborónico.

Modificaciones finales: El compuesto resultante se modifica aún más para introducir los grupos dimetilcarbamilo y ácido dithiaoctanoico, seguido de la conversión a la forma de sal de sodio.

Métodos de producción industrial: La producción industrial de la sal de sodio de MK-571 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Selección del catalizador: Se eligen catalizadores eficientes para minimizar las reacciones secundarias y maximizar el rendimiento del producto.

Condiciones de reacción: La temperatura, la presión y la elección del solvente se optimizan para cada paso para garantizar la escalabilidad.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: La sal de sodio de MK-571 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la porción de quinolina en derivados de tetrahidroquinolina.

Sustitución: Los anillos de fenilo y quinolina pueden sufrir reacciones de sustitución electrofílica y nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tetrahidroquinolina.

Sustitución: Varios derivados sustituidos de fenilo y quinolina.

Comparación Con Compuestos Similares

Compuestos similares:

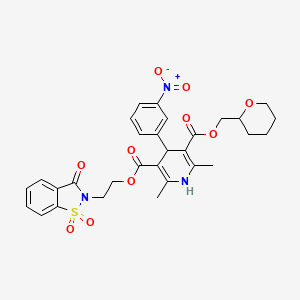

Montelukast sódico: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma.

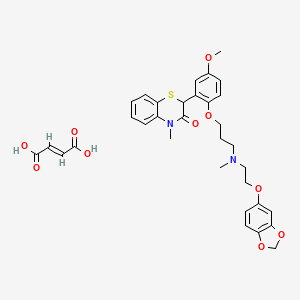

Zafirlukast: Un antagonista del receptor de leucotrienos con aplicaciones similares.

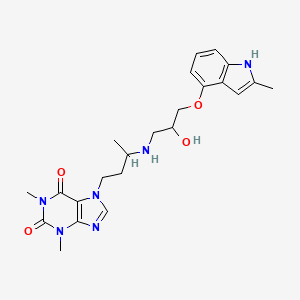

Pranlukast: Utilizado por sus propiedades antiinflamatorias en las condiciones respiratorias.

Singularidad de la sal de sodio de MK-571:

Selectividad: La sal de sodio de MK-571 es altamente selectiva para el receptor de leucotrieno D4, con efectos mínimos en otros receptores de leucotrienos.

Doble acción: No solo antagoniza los receptores de leucotrienos, sino que también inhibe las proteínas asociadas a la resistencia a múltiples fármacos, lo que lo convierte en una herramienta valiosa en la investigación sobre la resistencia a los fármacos

Propiedades

IUPAC Name |

sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAYQOBPAXEYLI-AAGWESIMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046358 | |

| Record name | MK-571 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115103-85-0 | |

| Record name | Verlukast sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-571 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-571 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4238L635XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

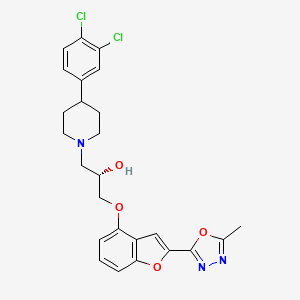

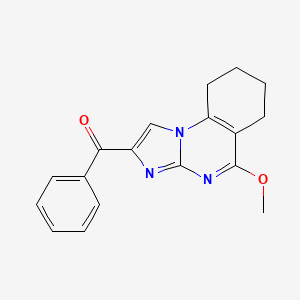

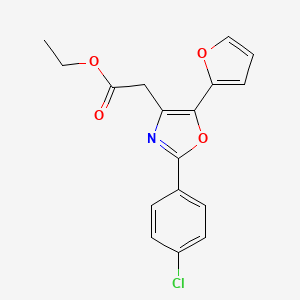

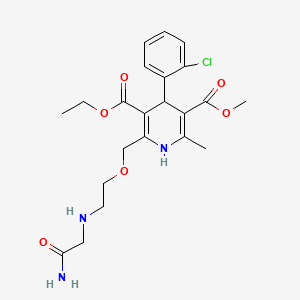

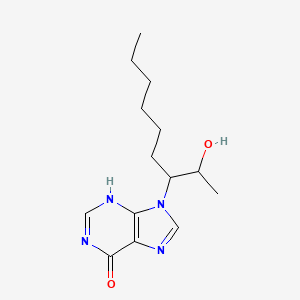

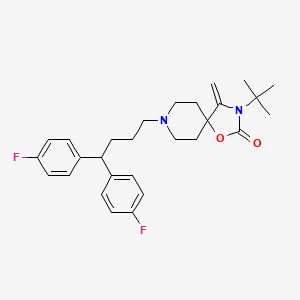

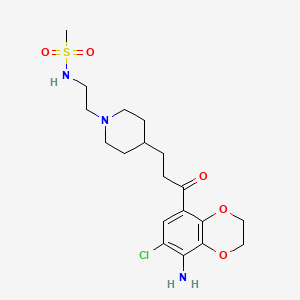

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.